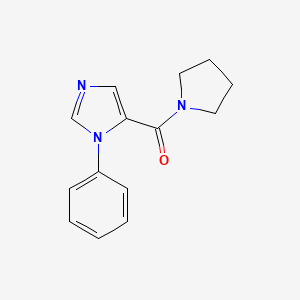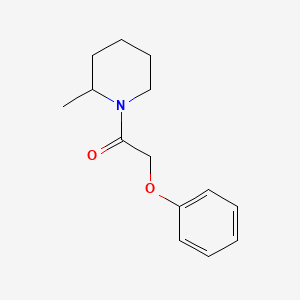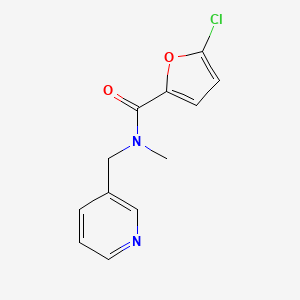
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as 4'-fluoromethoxy-α-pyrrolidinopropiophenone (FMP) is a synthetic cathinone that has gained attention in recent years due to its potential use as a designer drug. FMP belongs to the class of drugs known as synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. In
Wirkmechanismus
FMP acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of FMP.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. Studies have shown that FMP increases heart rate, blood pressure, and body temperature. It also causes an increase in locomotor activity and a decrease in appetite. FMP has also been shown to have addictive properties, with repeated use leading to tolerance and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
FMP has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Its effects on the central nervous system are well-documented, making it a useful tool for studying the mechanisms of action of synthetic cathinones. However, FMP also has several limitations. Its stimulant effects can be difficult to control, and its addictive properties make it a potentially dangerous substance to work with.
Zukünftige Richtungen
There are several future directions for research on FMP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the study of the long-term effects of FMP use, particularly with regards to addiction and dependence. Finally, there is a need for more research on the mechanisms of action of synthetic cathinones, including FMP, in order to better understand their effects on the central nervous system.
Synthesemethoden
The synthesis of FMP involves the reaction of 4-methoxyphenylacetone with 2-fluoro-1-pyrrolidinylmethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
FMP has been used in scientific research to study its effects on the central nervous system. In particular, FMP has been shown to have similar effects to other synthetic cathinones, such as methamphetamine and MDMA. Studies have shown that FMP increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Eigenschaften
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-9-4-5-10(11(13)8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOZYMUEXUUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)








![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)

